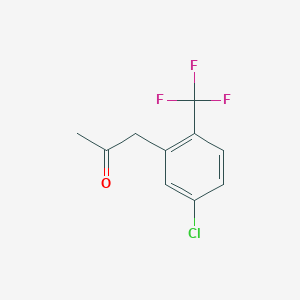
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes chloromethyl and difluoromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a difluoromethyl-substituted benzene derivative, followed by a Friedel-Crafts acylation to introduce the propan-2-one moiety. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or sulfuric acid, and are conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloromethyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one
- 1-(3-(Difluoromethyl)-2-(trifluoromethyl)phenyl)propan-2-one
- 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the phenyl ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing and electron-donating groups in the molecule can result in unique interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H11ClF2O |
|---|---|
Molekulargewicht |
232.65 g/mol |
IUPAC-Name |
1-[3-(chloromethyl)-5-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O/c1-7(15)2-8-3-9(6-12)5-10(4-8)11(13)14/h3-5,11H,2,6H2,1H3 |
InChI-Schlüssel |
UMEYYZIUHVXTAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC(=C1)C(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


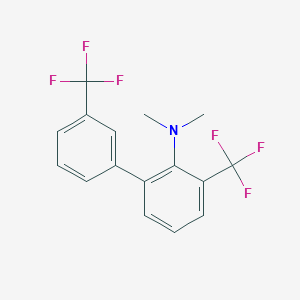
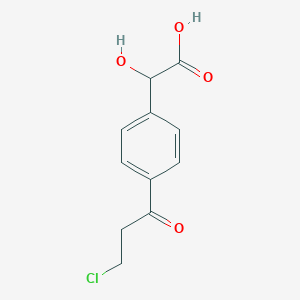

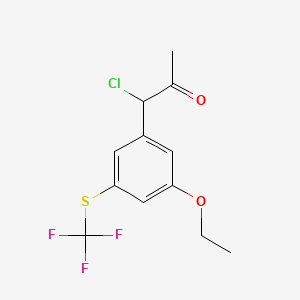
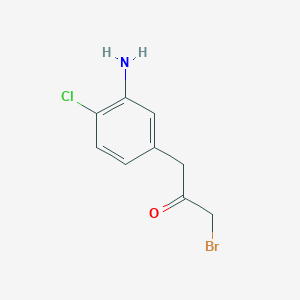
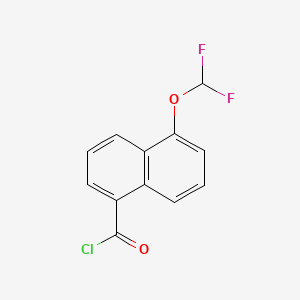
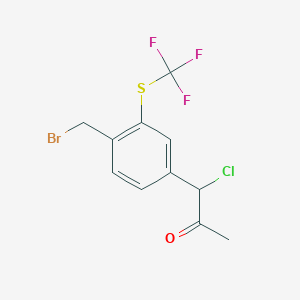
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)

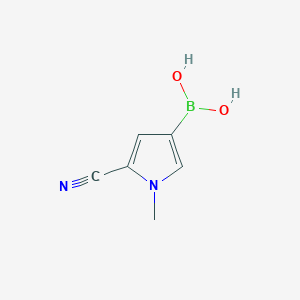
![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)


